molecular formula C28H32N4O2 B12186366 1,1'-piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one]

1,1'-piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one]

Cat. No.: B12186366
M. Wt: 456.6 g/mol
InChI Key: DUGHJQXKWJGOFG-UHFFFAOYSA-N
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Description

1,1’-Piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] is a complex organic compound that features a piperazine ring linked to two indole moieties via butanone chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] typically involves the reaction of piperazine with 4-(1H-indol-3-yl)butan-1-one under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

1,1’-Piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,1’-Piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,1’-piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Piperazine-1,4-diylbis(2-phenylethan-1-one): Similar structure but with phenyl groups instead of indole moieties.

    1,1’-Biphenyl-4,4’-diylbis(3-aryl-5-phenylformazans): Contains biphenyl and formazan groups.

Uniqueness

1,1’-Piperazine-1,4-diylbis[4-(1H-indol-3-yl)butan-1-one] is unique due to the presence of indole moieties, which confer specific biological activities and chemical properties. The combination of piperazine and indole structures makes it a versatile compound for various applications.

Properties

Molecular Formula

C28H32N4O2

Molecular Weight

456.6 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1-[4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C28H32N4O2/c33-27(13-5-7-21-19-29-25-11-3-1-9-23(21)25)31-15-17-32(18-16-31)28(34)14-6-8-22-20-30-26-12-4-2-10-24(22)26/h1-4,9-12,19-20,29-30H,5-8,13-18H2

InChI Key

DUGHJQXKWJGOFG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)CCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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